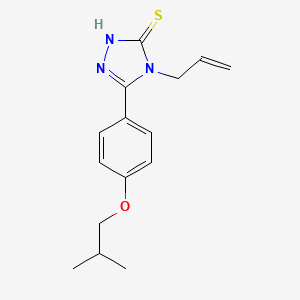

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

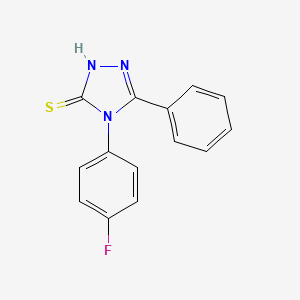

The synthesis of 1,2,4-triazole derivatives typically involves intramolecular cyclization of thiosemicarbazides. A common method for synthesizing these derivatives is by reacting isothiocyanates with appropriate hydrazides in the presence of a base, followed by dehydrative cyclization to form the triazole core. This method yields the compounds with high specificity and under relatively mild conditions (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure and geometry of 1,2,4-triazole derivatives can be determined through techniques such as X-ray diffraction and spectroscopy (IR, NMR). These studies reveal the stabilization of the compound's structure by intermolecular hydrogen bonds and other interactions. Advanced computational methods, including DFT and HF calculations, complement these experimental techniques by predicting vibrational frequencies, molecular geometry, and electronic structures, offering insights into the compounds' stability and reactivity (Karakurt et al., 2010).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation and aminomethylation, which modify their chemical structure and potentially enhance their biological activity. These reactions are often regioselective and can be influenced by different substituents on the triazole ring, affecting the compounds' properties and applications (Ashry et al., 2006).

Aplicaciones Científicas De Investigación

Antitumor Activity

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have been studied for their potential antitumor properties. A study by Kaldrikyan et al. (2013) explored the alkylation and aminomethylation of 4H-1,2,4-triazole-3-thiols, finding that certain Nand S-substituted derivatives exhibited antitumor activity. This research indicates a possible relationship between chemical structure and antitumor efficacy in these compounds (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

Corrosion Inhibition

Orhan et al. (2012) investigated the use of allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in inhibiting corrosion of mild steel in acidic environments. Their study demonstrated that this compound efficiently inhibited corrosion and suggested its potential application in protective coatings or treatments for steel (Orhan, Ercan, Koparir, & Soylemez, 2012).

DNA Methylation Inhibitors

Research by Hakobyan et al. (2017) explored the functionalization of triazole derivatives, including those similar to 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol, for potential use as DNA methylation inhibitors. These compounds could have significant implications in cancer research and therapy (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).

Propiedades

IUPAC Name |

3-[4-(2-methylpropoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-4-9-18-14(16-17-15(18)20)12-5-7-13(8-6-12)19-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUUEANBWIPYCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)